molecular formula C8H8N2O4S2 B6633442 (2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid

(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid

Cat. No.: B6633442
M. Wt: 260.3 g/mol
InChI Key: HWBSYGRNGUNKOW-YFKPBYRVSA-N
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Description

(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid is a compound that features a thiophene ring substituted with a cyano group and a sulfonylamino group

Properties

IUPAC Name

(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S2/c1-5(8(11)12)10-16(13,14)7-3-2-6(4-9)15-7/h2-3,5,10H,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBSYGRNGUNKOW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react under basic conditions to substitute the sulfonylamino group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonylamino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially affecting enzyme activity and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its cyano and sulfonylamino groups on a thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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